molecular formula C10H14ClNO2 B2377659 3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride CAS No. 34844-84-3

3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride

Cat. No.: B2377659
CAS No.: 34844-84-3
M. Wt: 215.68
InChI Key: GJRYHZBRFLCNEL-UHFFFAOYSA-N
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Description

3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride is an organic compound with a molecular formula of C10H14ClNO2 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-(aminomethyl)phenylpropanoic acid.

    Hydrochloride Formation: The free base of 2-(aminomethyl)phenylpropanoic acid is treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed in an aqueous solution, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Synthesis: Large-scale reactors are used to combine the starting materials under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the reduced amine derivative.

    Substitution: The major products are substituted derivatives of the original compound.

Scientific Research Applications

3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Aminomethyl)phenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[2-(aminomethyl)phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-9-4-2-1-3-8(9)5-6-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRYHZBRFLCNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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